6-Amino-2-bromo-3-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-bromo-3-fluorobenzonitrile is an organic compound with the molecular formula C₇H₄BrFN₂ and a molecular weight of 215.02 g/mol . It is a crystalline solid that can appear white to yellow or pale-purple to red or gray . This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-bromo-3-fluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method starts with 2-amino-6-fluorobenzonitrile, which is dissolved in hot 1,4-dioxane. Hydrobromic acid is then added, and the mixture is cooled to 0°C before the dropwise addition of sodium nitrite .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar steps to laboratory synthesis, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-bromo-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can modify the amino group.
Scientific Research Applications
6-Amino-2-bromo-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-2-bromo-3-fluorobenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with various substrates .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-fluorobenzonitrile
- 3-Amino-2-bromo-6-fluorobenzonitrile
- 4-Bromo-2-fluorobenzonitrile
Uniqueness
6-Amino-2-bromo-3-fluorobenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The combination of amino, bromo, and fluoro groups provides a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
6-amino-2-bromo-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRGIFAPUXTXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C#N)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.